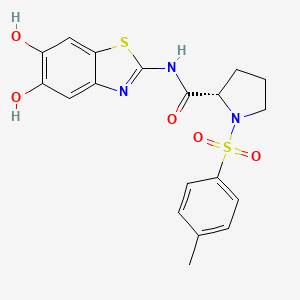
NS2B/NS3-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS2B/NS3-IN-6 is a compound known for its inhibitory effects on the non-structural 2B and non-structural 3 protease of the dengue virus. This protease is crucial for the viral replication process, making this compound a potential therapeutic agent for treating dengue infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-6 typically involves multiple steps, including the formation of key intermediates through specific reactions such as condensation, cyclization, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
NS2B/NS3-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
NS2B/NS3-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating dengue and other viral infections.
Industry: Utilized in the development of antiviral drugs and in high-throughput screening assays for drug discovery
Mecanismo De Acción
NS2B/NS3-IN-6 exerts its effects by binding to the active site of the non-structural 2B and non-structural 3 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins, thereby blocking viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are related to viral replication and protein processing .
Comparación Con Compuestos Similares
Similar Compounds
Naringin: A phytocompound with antiviral properties.
Hesperidin: Another phytocompound known for its antiviral effects.
Gossypol: A natural compound with inhibitory effects on viral proteases.
Uniqueness of NS2B/NS3-IN-6
This compound is unique due to its high specificity and potency in inhibiting the non-structural 2B and non-structural 3 protease of the dengue virus. Its molecular structure allows for strong binding interactions with the protease, making it a promising candidate for antiviral drug development .
Propiedades
Fórmula molecular |
C19H19N3O5S2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-11-4-6-12(7-5-11)29(26,27)22-8-2-3-14(22)18(25)21-19-20-13-9-15(23)16(24)10-17(13)28-19/h4-7,9-10,14,23-24H,2-3,8H2,1H3,(H,20,21,25)/t14-/m0/s1 |
Clave InChI |
QRPSEAYDNJVXNM-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















